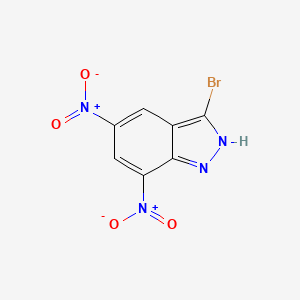

3-Bromo-5,7-dinitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5,7-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4O4/c8-7-4-1-3(11(13)14)2-5(12(15)16)6(4)9-10-7/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRSOQNJXXJCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304116 | |

| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-56-9 | |

| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,7-dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5,7 Dinitro 1h Indazole

Direct Bromination Approaches

Direct bromination methods provide a straightforward route to introduce a bromine atom onto the indazole core. These approaches can be categorized into the regioselective bromination of indazole precursors and the bromination of pre-functionalized nitroindazole intermediates.

Regioselective C3-Bromination of Indazole Precursors

The introduction of a bromine atom specifically at the C3 position of the indazole ring is a critical step in the synthesis of many functionalized indazole derivatives. Several methods have been developed to achieve this regioselectivity.

Utilization of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of indazoles at the 3-position. chim.it This method is effective in various solvents such as acetonitrile, dichloromethane, chloroform, and methanol. chim.it The reaction's efficiency can be influenced by the reaction conditions. For instance, visible-light photoredox catalysis using an organic dye like erythrosine B can enhance the electrophilicity of NBS, leading to efficient bromination under mild conditions. digitellinc.comresearchgate.net This photocatalytic approach allows for the bromination of a wide array of substituted indazoles in moderate to high yields. digitellinc.com The mechanism is believed to involve an electrophilic aromatic substitution pathway where the photo-excited catalyst facilitates the activation of NBS. digitellinc.com

| Catalyst/Conditions | Substrate Scope | Outcome | Reference |

| Visible-light, Rose Bengal | Wide range of substituted indazoles | >30 brominated indazole products in moderate to high yields | digitellinc.com |

| Visible-light, Erythrosine B, O₂, (NH₄)₂S₂O₈ | Indazole | 3-bromoindazole in 82% yield | chim.it |

| Phosphine sulfide-catalyzed | Indazole | 3-bromoindazole in 82% yield | chim.it |

Electrochemical Bromination Techniques

Electrochemical methods offer a modern and often milder alternative for the C3-bromination of indazoles. These techniques can provide high regioselectivity and may avoid the use of harsh chemical reagents. While specific electrochemical methods for the direct synthesis of 3-Bromo-5,7-dinitro-1H-indazole are not extensively detailed in the provided context, the general principle of electrochemical halogenation of indazoles has been established. chim.it

Ultrasound-Assisted Bromination with Dibromohydantoin (DBDMH)

A novel and efficient method for the C3-bromination of indazoles utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound irradiation. nih.govrsc.orgnih.govrsc.org This approach is rapid, with reactions often completing within 30 minutes under mild conditions. nih.govrsc.orgnih.govrsc.org The use of ultrasound is believed to accelerate the reaction through the cavitation effect. nih.gov This method demonstrates good functional group tolerance, allowing for the bromination of indazoles with both electron-donating and electron-withdrawing substituents. nih.gov Mechanistic studies suggest that this process is not a radical-based reaction. nih.govrsc.orgnih.govrsc.org

| Brominating Agent | Conditions | Substrate Scope | Key Features | Reference |

| DBDMH | Ultrasound (40 kHz/50 W), 40 °C, EtOH, 30 min | Wide range of indazoles | Rapid, mild conditions, not a radical process | nih.govresearchgate.net |

Bromination of Nitroindazole Intermediates

An alternative strategy involves the bromination of an indazole ring that already contains nitro groups. This approach can be advantageous if the starting nitroindazole is readily available.

Bromination of 5-Nitro-1H-Indazole

The direct bromination of 5-nitro-1H-indazole is a key step in a documented synthesis of 3-bromo-5-nitro-1H-indazole. google.com This process involves dissolving 5-nitro-1H-indazole in N,N-dimethylformamide (DMF) and then adding a bromine solution to effect the bromination. google.com This method has been reported to produce 3-bromo-5-nitro-1H-indazole with a high total yield of 95%, making it a viable route for industrial-scale production due to its mild reaction conditions and simple operation. google.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| 5-Nitro-1H-indazole | Bromine | DMF | 95% | google.com |

Nitration Strategies for Indazole Ring Systems

Regioselective Dinitration of Indazole Derivatives

Achieving specific dinitration patterns on the indazole ring requires careful selection of reagents and reaction conditions. The synthesis of 3,7-dinitro-1H-indazole has been described, starting from the corresponding 7-nitroindazole (B13768), which highlights the stepwise introduction of nitro groups to control regioselectivity. chim.it The synthesis of the target molecule could plausibly start from 3-bromo-1H-indazole, which would then undergo dinitration. Alternatively, a dinitro-indazole could be synthesized first, followed by bromination. For instance, 5-nitro-1H-indazole can be brominated at the C3 position to yield 3-bromo-5-nitro-1H-indazole. chembk.comgoogle.com A subsequent nitration step would be required to introduce the second nitro group at the C7 position. The regioselectivity of electrophilic substitution on the indazole ring is highly dependent on the existing substituents and the reaction medium.

Radical C3-Nitration Pathways

Radical nitration offers an alternative to traditional electrophilic aromatic substitution for introducing a nitro group at the C3 position of the indazole ring. An efficient method for the C3-H nitration of 2H-indazoles has been developed using iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) as an oxidant. chim.itnih.govresearchgate.net This chelation-free radical process provides direct access to 3-nitro-2H-indazoles. nih.govresearchgate.netsemopenalex.orgscispace.com The mechanism is confirmed to be radical-based through control experiments and quantum chemical calculations. nih.govresearchgate.net While this method targets the C3 position, it underscores the utility of radical pathways in functionalizing the indazole core, which could be adapted for different isomers or in combination with other synthetic steps.

| Reagent System | Substrate | Product | Key Features |

| Fe(NO₃)₃ / TEMPO / O₂ | 2H-Indazoles | 3-Nitro-2H-indazoles | Chelation-free, radical mechanism, C3-selectivity chim.itnih.gov |

Chelation-Assisted Nitration Methodologies

Chelation can be a powerful tool to direct nitration to a specific position by coordinating a metal catalyst to a directing group on the substrate. A palladium-catalyzed, chelate-assisted double C(sp²)-H bond functionalization has been reported for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org This process involves the nitration of a sulfonyl hydrazide and subsequent intramolecular C-N bond formation. rsc.org Similarly, the concept of chelation driving regioselectivity has been observed in the N-alkylation of indazole derivatives. For example, the use of cesium carbonate can promote N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate through chelation of the cesium ion between the N2-nitrogen and the ester group. nih.govbeilstein-journals.org This principle of using a directing group to chelate a metal and guide a reaction to a specific site could be applied to control the regioselectivity of nitration on a pre-functionalized indazole ring.

| Strategy | Reaction | Directing Group | Metal | Outcome |

| Chelate-Assisted Nitration | Sequential nitration/cyclization | Sulfonyl hydrazide | Palladium | 3-Nitro-1-(phenylsulfonyl)-1H-indazoles rsc.org |

| Chelation-Controlled Alkylation | N-alkylation | Ester at C3 | Cesium | High N1-regioselectivity nih.govbeilstein-journals.org |

Cascade and Multi-Component Approaches for Indazole Synthesis

Modern synthetic chemistry increasingly relies on cascade and multi-component reactions to build complex molecules like polyfunctional indazoles in an efficient and atom-economical manner. These methods avoid the isolation of intermediates, saving time and resources.

Rearrangement Reactions in Polyfunctional Indazole Synthesis

The synthesis of functionalized indazoles can be achieved through novel rearrangement reactions. One such method involves the unexpected rearrangement of 7-nitroisatins when reacting with hydrazine (B178648) hydrate (B1144303) to form a new pyrazole (B372694) cycle through direct, metal-free C-H amination. researchgate.net This approach provides a pathway to polyfunctional indazoles that might otherwise be difficult to access. researchgate.net Another strategy involves the synthesis of indazole acetic acid derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids, which undergo a rearrangement and cyclization process. researchgate.net These rearrangement strategies offer unique entries into the indazole scaffold with diverse functional groups.

1,3-Dipolar Cycloaddition Reactions for Indazole Scaffold Construction

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the five-membered ring of the indazole scaffold. wikipedia.org This reaction typically involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org A common strategy for indazole synthesis is the [3+2] cycloaddition of in-situ generated nitrile imines or diazo compounds with arynes (e.g., benzyne). nih.govacs.orgorganic-chemistry.org This approach allows for the rapid assembly of N(1)-C(3) disubstituted indazoles in good yields. nih.govacs.org The reaction conditions are often mild, and the modular nature of the components allows for the synthesis of a diverse library of indazole derivatives. acs.org For instance, the reaction of α-substituted α-diazomethylphosphonates with arynes can efficiently produce 3-substituted 1H-indazoles. organic-chemistry.orgacs.org

| Dipole | Dipolarophile | Product | Key Features |

| Nitrile Imines (in situ) | Benzyne | 1-Substituted-1H-indazoles | Rapid, convergent, good yields nih.govacs.org |

| Diazo Compounds (in situ) | Arynes | 3-Substituted 1H-indazoles | Mild conditions, access to diverse substitutions organic-chemistry.org |

| α-Diazomethylphosphonates | Arynes | 3-Alkyl/aryl-1H-indazoles | Efficient, tunable by phosphoryl group acs.org |

Oxidative C-H Amination Reactions for Indazole Formation

A prominent and modern approach for the construction of the 1H-indazole scaffold is through intramolecular oxidative C-H amination. This method offers an efficient pathway to form the pyrazole ring fused to a benzene (B151609) ring, starting from readily available precursors like arylhydrazones.

One notable development in this area is the use of a silver(I)-mediated intramolecular oxidative C-H amination. google.comnih.govacs.org This process has proven effective for the synthesis of a diverse range of 1H-indazoles, including those with substituents at the 3-position which can be otherwise challenging to prepare. google.comnih.govacs.org The reaction typically involves treating an arylhydrazone with a silver(I) salt, such as silver triflimide (AgNTf₂), often in the presence of a co-oxidant like copper(II) acetate. google.com Mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) mediated by the Ag(I) oxidant, leading to the formation of a nitrogen-centered radical which then undergoes intramolecular cyclization onto an aromatic C-H bond. google.comnih.gov

This methodology is advantageous due to its ability to tolerate a wide array of functional groups, including amides, ketones, esters, and even trifluoromethyl groups at the 3-position. google.comacs.org The general applicability of oxidative C-H amination makes it a powerful tool for accessing a variety of substituted indazole cores, which can then undergo further functionalization.

| Reagent/Catalyst System | Starting Material | Product Scope | Reference |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | 3-substituted 1H-indazoles | google.comnih.govacs.org |

| I₂ / KI / NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-indazoles | nih.gov |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-indazoles | nih.gov |

| Cu(OAc)₂ / O₂ | o-aminobenzonitriles and organometallic reagents | 3-substituted 1H-indazoles | nih.gov |

Strategic Integration of Substituents in Complex Indazole Synthesis

The synthesis of a polysubstituted indazole like 3-Bromo-5,7-dinitro-1H-indazole necessitates a strategic approach to the introduction of the bromo and nitro groups onto the indazole core. The order of these electrophilic substitution reactions is critical and is governed by the directing effects of the substituents already present on the ring.

A plausible synthetic route to 3-Bromo-5,7-dinitro-1H-indazole could commence with the bromination of 1H-indazole at the 3-position. This can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or bromine (Br₂). masterorganicchemistry.comorganic-chemistry.org The subsequent step would involve the dinitration of the resulting 3-bromo-1H-indazole. The nitration of indazoles is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. scirp.orgnih.govscirp.org The bromine atom at the 3-position is a deactivating group but will direct incoming electrophiles to the 5- and 7-positions of the benzene ring. Therefore, the dinitration of 3-bromo-1H-indazole is expected to yield the desired 3-Bromo-5,7-dinitro-1H-indazole.

Alternatively, a strategy starting with a pre-functionalized benzene ring prior to indazole formation can be employed. For instance, the synthesis could begin with a suitably substituted aniline (B41778) derivative which is then converted to the indazole. Another approach involves the synthesis of 5,7-dinitro-1H-indazole followed by bromination at the 3-position. Research has shown that the bromination of 5-nitro-1H-indazole with bromine in DMF readily affords 3-bromo-5-nitro-1H-indazole in high yield. google.com This suggests that the presence of nitro groups on the benzene ring does not prevent bromination at the 3-position. Furthermore, the synthesis of 3,7-dinitro-1H-indazole from 7-nitro-1H-indazole has been reported, indicating that a second nitro group can be introduced onto a nitrated indazole ring. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Without primary data from X-ray diffraction or NMR spectroscopy studies on 3-Bromo-5,7-dinitro-1H-indazole, any discussion on its solid-state structure, hydrogen bonding, conformation, polymorphism, or specific chemical shifts would be speculative and fall outside the required scope of a scientifically accurate and data-driven article. Further experimental research is needed to characterize this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectroscopic data for 3-Bromo-5,7-dinitro-1H-indazole are not available in the reviewed literature. A functional group analysis based on expected vibrational modes can be hypothesized, but without experimental data, a specific and accurate data table cannot be constructed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for 3-Bromo-5,7-dinitro-1H-indazole, have not been reported in the accessible scientific literature. While general fragmentation patterns for aromatic nitro and bromo compounds are known, applying these without experimental validation for this specific molecule would be speculative. Consequently, a data table detailing these findings cannot be accurately generated.

Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 5,7 Dinitro 1h Indazole

Reaction Pathways in Indazole Functionalization

The functionalization of the indazole ring is a cornerstone of synthetic organic chemistry, providing access to a wide array of biologically active molecules. rsc.org The presence of both a bromine atom at the 3-position and two nitro groups on the benzene (B151609) ring of 3-Bromo-5,7-dinitro-1H-indazole significantly influences its reactivity, directing the course of various chemical transformations. These reactions can proceed through diverse pathways, including electrophilic substitution, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions. researchgate.netchim.it

The N-alkylation and N-acylation of indazoles are fundamental transformations that often yield a mixture of N-1 and N-2 substituted regioisomers. beilstein-journals.orgnih.gov The regiochemical outcome is a delicate interplay of steric and electronic effects of the substituents on the indazole ring, the nature of the alkylating or acylating agent, the base employed, and the solvent. beilstein-journals.orgnih.govd-nb.info

N-Alkylation:

The direct alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 alkylated products. beilstein-journals.org The ratio of these isomers is governed by both kinetic and thermodynamic factors. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org However, the transition state leading to the N-2 product can sometimes be lower in energy, leading to its preferential formation. wuxibiology.com

Studies have shown that the nature of the base and solvent system plays a crucial role in directing the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov In contrast, different conditions can favor the N-2 isomer. For example, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in DMF with sodium hydride yielded a mixture of N-1 and N-2 products. nih.gov

The substituents on the indazole ring also exert a profound influence. Electron-withdrawing groups at the C-7 position, such as a nitro group, have been observed to confer excellent N-2 regioselectivity. beilstein-journals.orgnih.gov This is attributed to the electronic effect of the substituent, which can influence the relative nucleophilicity of the two nitrogen atoms. For 3-Bromo-5,7-dinitro-1H-indazole, the presence of the 7-nitro group would be expected to strongly favor N-2 alkylation. Steric hindrance at the C-3 position can also impact the N-1/N-2 ratio. wuxibiology.com

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| C-7 NO2 | n-Pentyl bromide | NaH/THF | N-2 | beilstein-journals.orgnih.gov |

| 3-tert-butyl | n-Pentyl bromide | NaH/THF | N-1 | beilstein-journals.orgnih.gov |

| 5-bromo-3-carboxylate | Isopropyl iodide | NaH/DMF | N-1 and N-2 mixture | nih.gov |

N-Acylation:

Regioselective N-acylation of indazoles has been suggested to favor the N-1 substituted regioisomer. nih.govd-nb.info This preference is often attributed to the thermodynamic stability of the N-1 acylindazole, which can be formed via isomerization of the initially formed N-2 acyl product. nih.govd-nb.info

The introduction of halogen and nitro groups onto the indazole core can proceed through either radical or ionic pathways, depending on the specific reagents and reaction conditions.

Halogenation:

The halogenation of indazoles, particularly at the C-3 position, is a valuable transformation for introducing a handle for further functionalization. chim.it Bromination at the C-3 position is often achieved using reagents like N-bromosuccinimide (NBS) in various solvents. chim.it While many electrophilic aromatic substitutions proceed via an ionic (electrophilic) mechanism, recent studies have indicated that some halogenation reactions of indazoles can occur through a radical pathway. researchgate.netrsc.org For instance, the metal-free halogenation of 2H-indazoles using N-halosuccinimides (NXS) is proposed to involve a radical mechanism. rsc.org This is supported by experimental observations and is in contrast to the more traditional ionic electrophilic substitution pathway. Free-radical halogenation is a chain reaction involving initiation, propagation, and termination steps. wikipedia.org

Nitration:

The nitration of indazoles can also proceed through different mechanistic routes. While classical nitration using mixed acid (HNO₃/H₂SO₄) typically follows an ionic electrophilic aromatic substitution mechanism, radical nitration pathways have also been reported. chim.it The C-3 nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen, suggesting a radical mechanism. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been described to proceed through a thermal rearrangement of a 2,7-dinitroindazole intermediate, highlighting the complexity of these reactions. chim.it

Table 2: Mechanistic Pathways in Halogenation and Nitration of Indazoles

| Reaction | Reagents | Proposed Mechanism | Reference |

|---|---|---|---|

| C-3 Bromination | NBS | Radical | rsc.org |

| C-3 Nitration | Fe(NO3)3/TEMPO/O2 | Radical | chim.it |

| Nitration | HNO3/H2SO4 | Ionic (Electrophilic) | chim.it |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Aromatic Nitration

While not extensively studied specifically for 3-Bromo-5,7-dinitro-1H-indazole, the concept of proton-coupled electron transfer (PCET) is gaining recognition as a potential mechanism in various organic transformations, including aromatic nitration. PCET pathways involve the concerted transfer of a proton and an electron. In the context of nitration, a PCET mechanism could be operative, particularly in cases where a radical pathway is suspected. This would involve the simultaneous removal of a proton from the indazole ring and an electron to the nitrating species. Further research is needed to elucidate the potential role of PCET mechanisms in the nitration of highly electron-deficient indazoles like 3-Bromo-5,7-dinitro-1H-indazole.

Rearrangement Mechanisms in Indazole Ring Formation

The synthesis of the indazole ring itself can involve various rearrangement mechanisms. While the focus of this article is on the functionalization of a pre-existing indazole, understanding its formation provides context for its reactivity. One notable method for indazole synthesis involves the thermal rearrangement of a 2,7-dinitroindazole intermediate to form a 3,7-dinitro-1H-indazole. chim.it Another approach involves the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives through a domino benzannulation protocol, which likely proceeds through a series of tandem Michael additions and cyclizations. researchgate.net Additionally, indazoles can be formed through N-N bond formation, for example, from the reaction of 2-formyl dialkylanilines with hydroxylamine, which involves an intramolecular attack of the aniline (B41778) nitrogen onto the oxime. nih.gov

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound impact on the outcome and selectivity of chemical reactions involving indazoles. acs.orgnih.gov Solvents can influence reaction rates, equilibria, and the stability of intermediates and transition states.

In the context of N-alkylation of indazoles, the solvent can significantly affect the N-1/N-2 regioselectivity. beilstein-journals.orgnih.govd-nb.info For example, the use of a polar aprotic solvent like DMF can favor certain reaction pathways, while a less polar solvent like THF can lead to different outcomes. beilstein-journals.orgnih.gov In a study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, different solvents were screened, and dioxane was found to be the most effective for a particular Rh(III)-catalyzed reaction. nih.gov The ability of a solvent to solvate cations and anions, as well as its polarity and coordinating ability, are all critical factors. beilstein-journals.orgnih.gov For instance, in some cases, the solvent can participate in the reaction, as seen in the rhodium-catalyzed solvent-dependent synthesis of CF₃-tethered indazole scaffolds where the solvent (DCE or TFE) played a key role in the final product formation. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For complex heterocyclic systems like substituted indazoles, DFT provides valuable insights into their stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves optimizing the molecular geometry to find the lowest energy structure. For 3-Bromo-5,7-dinitro-1H-indazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Once the geometry is optimized, analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity and kinetic stability. nih.gov A large HOMO-LUMO energy gap generally indicates high stability. nih.gov For instance, in a study of a different brominated heterocyclic compound, the HOMO-LUMO gap was calculated to be 4.8208 eV, suggesting significant stability. nih.gov

Prediction of Spectroscopic Parameters (GIAO-NMR)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to predict NMR chemical shifts. acs.org This technique calculates the absolute magnetic shielding tensors for each nucleus. These calculated values can then be converted to chemical shifts (δ, ppm) and compared with experimental data to confirm molecular structures, especially for distinguishing between isomers that may be difficult to isolate or identify through other means. acs.org This method has proven effective for various indazole derivatives, providing a solid foundation for interpreting experimental NMR spectra. acs.org

Tautomeric Equilibria and Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-indazole is typically the more thermodynamically stable and predominant form. nih.govresearchgate.net DFT calculations are instrumental in determining the relative energies of these tautomers. For example, studies on related dinitrobenzotriazoles have shown that the 1H-tautomer is significantly more stable than other isomeric forms. mdpi.com Similar calculations for 3-Bromo-5,7-dinitro-1H-indazole would clarify which tautomer is energetically favored, providing insight into its reactivity and the products formed in chemical reactions.

Reaction Mechanism Elucidation via Transition State Analysis

DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms. For example, in the alkylation of substituted indazoles, DFT has been used to suggest mechanisms that explain the observed regioselectivity, showing how different reagents can favor the formation of either N1- or N2-substituted products. nih.gov For 3-Bromo-5,7-dinitro-1H-indazole, this type of analysis could predict the most likely pathways for its synthesis or subsequent reactions.

Molecular Dynamics (MD) Simulations

While DFT focuses on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Intermolecular Interactions and Packing Effects in Crystals

MD simulations, often complemented by Hirshfeld surface analysis from crystal structure data, can reveal the nature and strength of intermolecular interactions within a crystal lattice. nih.govresearchgate.net These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, govern the packing arrangement of molecules in the solid state. Understanding these forces is crucial for predicting crystal morphology and physical properties. For brominated compounds, specific interactions like Br⋯Br and C–Br⋯π contacts can play a significant role in the crystal packing. nih.govresearchgate.net

Based on the conducted research, there is no specific computational or theoretical study available in the public domain for the chemical compound 3-Bromo-5,7-dinitro-1H-indazole . The search results did not yield any papers or databases containing information about its quantum chemical descriptors (HOMO/LUMO, electrostatic potential) or predicted energetic properties like thermodynamic parameters and heat of formation.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for this specific compound as per the provided outline. The available scientific literature does not appear to cover the computational analysis of 3-Bromo-5,7-dinitro-1H-indazole.

Advanced Applications and Derivatization Chemistry of Indazoles in Chemical Science

Role as Building Blocks in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups on the 3-Bromo-5,7-dinitro-1H-indazole ring system makes it an exceptionally versatile intermediate in organic synthesis. The bromine atom serves as a key handle for introducing molecular diversity, while the nitro groups modulate the reactivity of the heterocyclic core.

Synthesis of Polyfunctionalized Indazoles

3-Bromo-5,7-dinitro-1H-indazole is an ideal starting material for creating a wide array of polyfunctionalized indazoles. The synthesis of such complex derivatives often leverages the distinct reactivity of its functional groups. The bromo substituent can be displaced or used in coupling reactions, while the nitro groups can be reduced to amino groups, which can then be further derivatized. evitachem.com For instance, the reduction of a nitro group on an indazole ring can yield an amino-indazole, opening pathways for amide bond formation or the construction of new heterocyclic rings. evitachem.com

The general approach to synthesizing functionalized indazoles often begins with a simpler indazole core, which is then elaborated. For example, the synthesis of 3-bromo-5-nitro-1H-indazole is achieved through the direct bromination of 5-nitro-1H-indazole. google.com This highlights a common strategy where halogenation provides a key intermediate, which can then be subjected to further modifications. Following this logic, 3-Bromo-5,7-dinitro-1H-indazole can be used to synthesize indazole-3-carboxamides by first converting the bromo-indazole into a carboxylic acid derivative, followed by coupling with various amines. researchgate.net This modular approach allows for the systematic construction of libraries of complex indazole derivatives for various research applications. nih.gov

Precursors for Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position of 3-Bromo-5,7-dinitro-1H-indazole is a prime site for metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. Bromo-indazoles are well-established precursors for various palladium-catalyzed reactions. nih.govsemanticscholar.org

The Suzuki-Miyaura coupling, for example, has been successfully applied to 7-bromo-1H-indazole derivatives to introduce aryl groups, yielding novel bi-aryl heterocyclic systems. nih.gov Similarly, 3-bromo-1H-indazole can be coupled with phenylboronic acids under Suzuki conditions to furnish 3-phenyl-1H-indazole derivatives. nih.gov It is chemically reasonable to expect that 3-Bromo-5,7-dinitro-1H-indazole would behave similarly, allowing for the introduction of a vast array of aryl and heteroaryl substituents at the 3-position. The table below outlines potential cross-coupling reactions for which this compound could serve as an excellent precursor.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acid | C-C | 3-Aryl/Vinyl-5,7-dinitro-1H-indazoles |

| Heck | Pd(OAc)₂ | Alkene | C-C | 3-Alkenyl-5,7-dinitro-1H-indazoles |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C | 3-Alkynyl-5,7-dinitro-1H-indazoles |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Amine, Alcohol | C-N, C-O | 3-Amino/Alkoxy-5,7-dinitro-1H-indazoles |

| Stille | Pd(PPh₃)₄ | Organostannane | C-C | 3-Alkyl/Aryl-5,7-dinitro-1H-indazoles |

Exploration in Materials Science

The unique electronic and structural properties of 3-Bromo-5,7-dinitro-1H-indazole make it a candidate for investigation in materials science. Its rigid heterocyclic structure, combined with electron-withdrawing groups and a site for polymerization or grafting, offers potential for creating novel functional materials.

Dyes and Pigments

While direct application of 3-Bromo-5,7-dinitro-1H-indazole as a dye has not been extensively reported, its molecular structure contains the essential features of a chromophore. The indazole ring system provides a conjugated π-electron framework, and the presence of two nitro groups (—NO₂) as powerful auxochromes (color-enhancing groups) would be expected to shift the molecule's absorption spectrum into the visible region, likely imparting a yellow or orange color.

Derivatization of this compound could lead to a range of dyes and pigments. By using the bromo group as a reactive handle in cross-coupling reactions (as detailed in 6.1.2), the conjugated system can be extended. Introducing different aryl or heterocyclic groups at the 3-position would systematically alter the electronic structure and, consequently, the color of the resulting molecule. This allows for the rational design of new colorants with tailored properties.

Functional Materials Development

Indazole derivatives are actively utilized in the development of new materials. evitachem.com The 3-Bromo-5,7-dinitro-1H-indazole molecule is a trifunctional building block; the bromine atom, the N-H proton of the pyrazole (B372694) ring, and the nitro groups can all be engaged in further chemical transformations. This versatility allows for its incorporation into larger macromolecular structures like polymers or metal-organic frameworks (MOFs). For example, the N-H group can be deprotonated and reacted with linkers, while the bromo-group can undergo polymerization reactions. The resulting materials could possess interesting optical, electronic, or thermal properties due to the high nitrogen content and the electron-deficient nature of the dinitro-indazole core.

Energetic Materials Research

Nitrogen-rich heterocyclic compounds are a major focus of modern energetic materials research. chemistry-chemists.com These compounds often exhibit a favorable combination of high density, high heat of formation, and good thermal stability, which are key characteristics of advanced explosives and propellants. The structure of 3-Bromo-5,7-dinitro-1H-indazole, featuring a high nitrogen content and two nitro groups, makes it a compound of significant interest in this field.

The presence of nitro groups is fundamental to the energetic nature of a molecule, as they act as internal oxidizers. Heterocyclic backbones, such as indazole, often contribute to higher heats of formation and greater stability compared to their carbocyclic counterparts. chemistry-chemists.com The density of a related compound, 7-bromo-5-nitro-1H-indazole-3-carbaldehyde, is approximately 2.0 g/cm³, which is a high value indicative of potentially powerful energetic materials. evitachem.com

Furthermore, the bromine atom in 3-Bromo-5,7-dinitro-1H-indazole provides a synthetic handle to further enhance its energetic properties. The bromo group could potentially be substituted with other energetic moieties, such as an amino, azido (B1232118) (—N₃), or even a third nitro group, to create derivatives with improved oxygen balance and explosive performance. The development of such high-nitrogen, densely-packed molecules is a key objective in the search for next-generation energetic materials that are more powerful and safer to handle than traditional explosives like HMX. bibliotekanauki.plntrem.com

Design Principles for High-Energy-Density Materials

The design of high-energy-density materials (HEDMs) is a sophisticated area of chemical science focused on creating molecules that can store and rapidly release large amounts of energy. Key design principles for nitrogen-rich heterocyclic HEDMs include:

High Nitrogen Content: A greater number of nitrogen-nitrogen and carbon-nitrogen bonds relative to carbon-hydrogen bonds increases the heat of formation and the generation of gaseous N₂ upon decomposition, a primary source of energy release.

High Density: Denser packing of molecules in the crystal lattice leads to higher detonation velocity and pressure. This is often achieved by introducing heavy atoms and promoting strong intermolecular interactions.

Positive Oxygen Balance: An optimal ratio of oxidizers (like nitro groups) to fuel (carbon and hydrogen) within the molecule ensures more complete and energetic combustion.

Thermal Stability: The material must be stable enough to handle and store safely, which requires a delicate balance between energetic potential and kinetic stability.

While the presence of two nitro groups and a bromine atom in the 3-Bromo-5,7-dinitro-1H-indazole structure suggests potential as an energetic material, specific research data on its performance as a high-energy-density material is not publicly available. The synthesis of related compounds like 3,7-dinitro-1H-indazole has been reported, indicating that the dinitro-indazole core is accessible. chim.it However, comprehensive studies on the energetic properties of its 3-bromo derivative are yet to be found in the reviewed literature.

Polymorphic Transitions and Performance Enhancement

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical factor in the performance of high-energy-density materials. Different polymorphs of the same compound can exhibit significant variations in:

Density: Affects detonation performance.

Sensitivity: Influences safety and handling.

Stability: Determines shelf-life and reliability.

The study of polymorphic transitions is crucial for controlling the properties of energetic materials and enhancing their performance. For instance, obtaining a denser, less sensitive polymorph is often a key objective.

There is currently no publicly available scientific literature detailing the study of polymorphic transitions for 3-Bromo-5,7-dinitro-1H-indazole. Research on the polymorphism of nitro-substituted indazoles is an area that would be essential for evaluating the potential of this compound in applications where crystal structure is a determining factor for performance.

Chemical Stability and Decomposition Pathways (Excluding Safety Profiles)

The chemical stability and decomposition pathways of nitroaromatic compounds are of fundamental importance. The electron-withdrawing nature of nitro groups significantly influences the reactivity and stability of the aromatic ring. For 3-Bromo-5,7-dinitro-1H-indazole, the following general principles of decomposition for nitroaromatic compounds would apply:

Thermal Decomposition: The initial step in the thermal decomposition of many nitroaromatic explosives is the homolytic cleavage of the C-NO₂ bond.

Influence of Substituents: The presence of other substituents on the ring can affect the decomposition mechanism. In this case, the bromine atom and the second nitro group, as well as the indazole ring itself, would influence the electronic structure and bond dissociation energies.

Reaction with Other Reagents: A study on the reaction of various nitro-indazoles with formaldehyde (B43269) has provided insights into their reactivity. It was noted that 7-nitro-1H-indazoles, including 3-bromo-7-nitro and 3,7-dinitro derivatives, exhibit inhibitory properties in certain biological reactions, which hints at their specific chemical reactivity. nih.gov

Detailed experimental studies on the specific decomposition pathways and chemical stability of 3-Bromo-5,7-dinitro-1H-indazole are not available in the reviewed literature.

Catalytic Applications (e.g., as Ligands or Precursors)

Indazole derivatives have been explored as ligands in catalysis. Their ability to coordinate with metal centers through their nitrogen atoms makes them suitable for various catalytic applications. For instance, indazole-based ligands have been used in ruthenium-catalyzed hydrogenation reactions.

However, a review of the current scientific literature reveals no specific studies on the use of 3-Bromo-5,7-dinitro-1H-indazole as a ligand or a precursor for catalysts. The strong electron-withdrawing nature of the nitro and bromo groups would significantly alter the electronic properties of the indazole ring, potentially making it a candidate for specialized catalytic systems, but this remains an unexplored area of research.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Substituted Indazoles

While the direct synthesis of 3-Bromo-5,7-dinitro-1H-indazole has not been extensively documented, a plausible route can be extrapolated from known methodologies for analogous compounds. A potential starting point is the bromination of a dinitro-indazole precursor or the dinitration of a bromo-indazole. For instance, a known process for the synthesis of 3-bromo-5-nitro-1H-indazole involves the bromination of 5-nitro-1H-indazole using a bromine solution in N,N-dimethylformamide (DMF), achieving a high yield. google.com This suggests that a similar approach could be applied to 5,7-dinitro-1H-indazole to introduce the bromine at the 3-position.

Another promising avenue involves the cyclization of appropriately substituted precursors. The synthesis of 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene (B92697) highlights the feasibility of constructing the dinitro-indazole core through intramolecular reactions. sci-hub.se Future research could focus on developing a one-pot synthesis of 3-Bromo-5,7-dinitro-1H-indazole, potentially from a readily available and highly functionalized starting material, to enhance efficiency and scalability.

Furthermore, the development of enzymatic routes to indazoles is an emerging area of interest. Recently, a nitroreductase-triggered formation of indazoles from 2-nitrobenzylamine derivatives has been reported, showcasing the potential of biocatalysis for sustainable synthesis. chemrxiv.org Investigating the possibility of a chemoenzymatic approach to synthesize 3-Bromo-5,7-dinitro-1H-indazole could lead to more environmentally friendly and selective production methods.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The presence of nitro groups in 3-Bromo-5,7-dinitro-1H-indazole makes it an excellent candidate for advanced mechanistic studies using ultrafast spectroscopic techniques. The photochemistry of nitroaromatic compounds is a rich field, with complex dynamics occurring on femtosecond to nanosecond timescales. ucl.ac.uk Ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy could be employed to probe the excited-state dynamics of 3-Bromo-5,7-dinitro-1H-indazole upon photoexcitation.

These studies could elucidate key processes such as intersystem crossing, internal conversion, and potential photochemical reactions. For instance, studies on nitrobenzene (B124822) have revealed the intricate pathways of energy dissipation and the influence of the solvent environment on its photochemical behavior. ucl.ac.uk Understanding the ultrafast dynamics of 3-Bromo-5,7-dinitro-1H-indazole could be crucial for its application in areas like photodynamic therapy or as a component in photoresponsive materials.

Furthermore, femtosecond stimulated Raman spectroscopy (FSRS) could provide detailed structural information about the transient species formed during photochemical reactions. nih.govmdpi.com This technique can track vibrational changes in real-time, offering unprecedented insights into the reaction mechanism. Investigating the influence of the bromine substituent and the two nitro groups on the excited-state lifetime and reaction pathways would be a key focus of such research.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling can provide valuable insights into the reactivity and selectivity of 3-Bromo-5,7-dinitro-1H-indazole, guiding experimental efforts and accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT) calculations can be used to model the electronic structure, frontier molecular orbitals, and reaction energy profiles of this compound. Such calculations have been successfully applied to understand the reactivity of other substituted indazoles, for example, in predicting the regioselectivity of N-alkylation. rsc.orgnih.gov For 3-Bromo-5,7-dinitro-1H-indazole, DFT could be used to predict the most likely sites for nucleophilic and electrophilic attack, as well as to model the transition states of potential reactions.

Furthermore, the emerging field of transfer learning for retrosynthesis could be applied to predict novel synthetic routes to this and other complex indazole derivatives. acs.org By training models on vast datasets of known chemical reactions, these algorithms can propose disconnection strategies for target molecules, potentially uncovering non-intuitive and highly efficient synthetic pathways. Applying such models to 3-Bromo-5,7-dinitro-1H-indazole could lead to the design of more efficient and innovative syntheses.

Development of Indazole-Based Components for Emerging Technologies (e.g., Optoelectronics, Sensors)

The unique electronic properties conferred by the bromo and dinitro substituents make 3-Bromo-5,7-dinitro-1H-indazole a promising candidate for applications in emerging technologies, particularly in optoelectronics and chemical sensing.

Indazole derivatives have already shown promise in organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the nitro groups in 3-Bromo-5,7-dinitro-1H-indazole could lead to a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it a potential electron-transporting or emissive material in OLED devices. The bromine atom could also serve as a handle for further functionalization to fine-tune its optoelectronic properties.

In the realm of chemical sensors, the indazole scaffold has been utilized to create fluorescent probes for the detection of various analytes. researchgate.netnih.gov The electron-deficient nature of the 3-Bromo-5,7-dinitro-1H-indazole ring system could make it susceptible to changes in its electronic environment upon interaction with specific analytes, leading to a detectable change in its fluorescence or absorption properties. Future research could focus on designing and synthesizing sensor molecules that incorporate the 3-Bromo-5,7-dinitro-1H-indazole moiety as a recognition and signaling unit for the detection of ions or small molecules.

Q & A

Q. Key Insights :

- Nitro groups at 5/7 positions enhance electron-deficient character, improving binding to ATP pockets.

- Bromine increases lipophilicity but may reduce metabolic stability .

Advanced: How to resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

Discrepancies often arise from:

- Reagent Quality : Trace metals in solvents (e.g., DMF) can catalyze side reactions. Use HPLC-grade solvents .

- Purification Methods : Compare column chromatography (60–75% purity) vs. recrystallization (>95% purity) .

- Validation : Cross-check purity via -NMR integration and HPLC-MS .

Basic: What are the storage and stability recommendations?

Methodological Answer:

- Storage : –20°C under argon to prevent hydrolysis of nitro groups .

- Stability Monitoring : Track decomposition via monthly -NMR (look for new peaks at δ 6.8–7.2 ppm, indicating denitration) .

Advanced: How to design regioselective derivatization reactions?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Nitro groups direct incoming nucleophiles to meta positions. Use DFT calculations (e.g., Gaussian) to predict reactive sites .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) to couple boronic acids at the bromine site .

Ethical Consideration: How to balance open data sharing with intellectual property in medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.